1-(4-bromo-6-fluoro-1H-indazol-1-yl)ethanone
Overview
Description
“1-(4-bromo-6-fluoro-1H-indazol-1-yl)ethanone” is a compound that contains an indazole core . Indazole is a heterocyclic aromatic organic compound that is a five-membered ring containing two nitrogen atoms and three carbon atoms . It is also known as 1,3-diazole . The compound is highly soluble in water and other polar solvents .
Synthesis Analysis
The synthesis of indazole-containing compounds has been a topic of interest in recent years due to their broad range of chemical and biological properties . The strategies for the synthesis of indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of “this compound” includes a bromine atom at the 4th position and a fluorine atom at the 6th position on the indazole ring . The compound also contains an ethanone group attached to the indazole ring .Chemical Reactions Analysis
Indazole-containing compounds have been found to participate in a variety of chemical reactions. For instance, they can undergo transition metal-catalyzed reactions and reductive cyclization reactions . The cyclization process is greatly affected by the hydrogen bond .Future Directions
The future directions for “1-(4-bromo-6-fluoro-1H-indazol-1-yl)ethanone” could involve further exploration of its biological activities and potential applications in the development of new drugs . Given the wide range of biological activities exhibited by indazole-containing compounds, there is a great potential for the development of novel drugs .
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit a broad range of biological activities, suggesting that they may interact with multiple targets .
Biochemical Pathways
Similar compounds have been reported to influence various pathways, suggesting that this compound may also have diverse effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(4-bromo-6-fluoro-1H-indazol-1-yl)ethanone . These factors can include temperature, pH, and the presence of other compounds.
Biochemical Analysis
Biochemical Properties
Indazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Cellular Effects
It is known that indazole derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that indazole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
1-(4-bromo-6-fluoroindazol-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFN2O/c1-5(14)13-9-3-6(11)2-8(10)7(9)4-12-13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSFKRCJMGWVGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=C(C=N1)C(=CC(=C2)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40744476 | |
Record name | 1-(4-Bromo-6-fluoro-1H-indazol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40744476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1333222-13-1 | |
Record name | Ethanone, 1-(4-bromo-6-fluoro-1H-indazol-1-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1333222-13-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Bromo-6-fluoro-1H-indazol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40744476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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